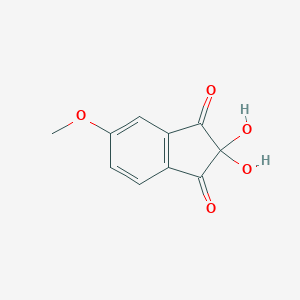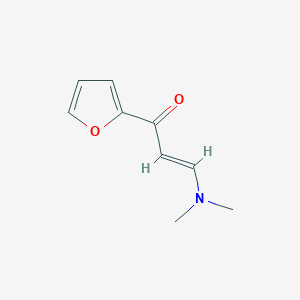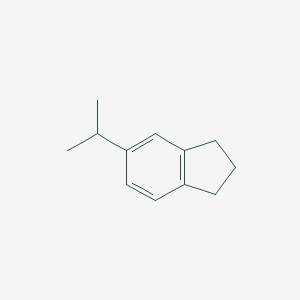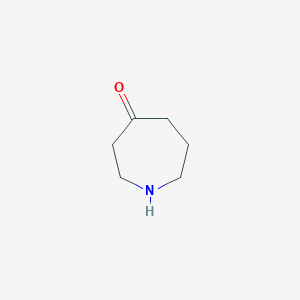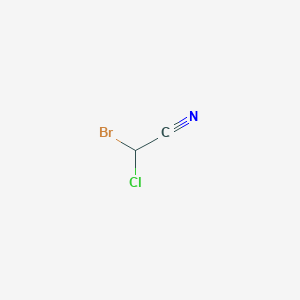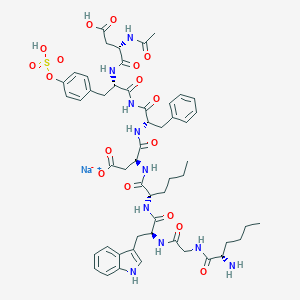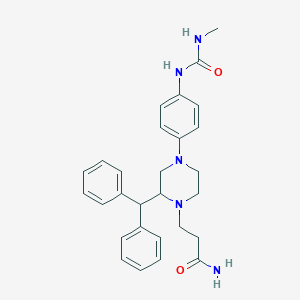
4-(Diphenylmethyl)-N-(4-(((methylamino)carbonyl)amino)phenyl)-1-piperazinepropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Diphenylmethyl)-N-(4-(((methylamino)carbonyl)amino)phenyl)-1-piperazinepropanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as DPP-4 inhibitor, which is a class of drugs that are used to treat type 2 diabetes mellitus. The purpose of
Mecanismo De Acción
DPP-4 inhibitor works by inhibiting the activity of dipeptidyl peptidase-4 (DPP-4), which is an enzyme that degrades incretin hormones. By inhibiting DPP-4, DPP-4 inhibitor increases the levels of incretin hormones, which stimulate insulin secretion and lower blood glucose levels. In addition, DPP-4 inhibitor has been shown to have anti-inflammatory and anti-oxidative effects, which may contribute to its therapeutic effects.
Biochemical and physiological effects:
DPP-4 inhibitor has been shown to have several biochemical and physiological effects. One of the major effects is the increase in the levels of incretin hormones, which stimulate insulin secretion and lower blood glucose levels. In addition, DPP-4 inhibitor has been shown to have anti-inflammatory and anti-oxidative effects, which may contribute to its therapeutic effects. Other effects of DPP-4 inhibitor include the improvement of endothelial function, the reduction of oxidative stress, and the modulation of the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of DPP-4 inhibitor for lab experiments is its specificity for DPP-4. DPP-4 inhibitor has been shown to be highly selective for DPP-4, which makes it a useful tool for studying the role of DPP-4 in various biological processes. In addition, DPP-4 inhibitor has been shown to be stable in vitro, which makes it suitable for use in cell culture experiments. However, one of the limitations of DPP-4 inhibitor for lab experiments is its potential toxicity. DPP-4 inhibitor has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on DPP-4 inhibitor. One of the major areas of research is the development of new DPP-4 inhibitors with improved pharmacokinetic and pharmacodynamic properties. Another area of research is the identification of new therapeutic applications for DPP-4 inhibitor, such as the treatment of neurodegenerative diseases and autoimmune disorders. In addition, the role of DPP-4 in various biological processes, such as inflammation and immune regulation, is still not fully understood, and further research is needed to elucidate these mechanisms.
Métodos De Síntesis
The synthesis of DPP-4 inhibitor involves several steps, starting with the reaction of diphenylmethyl chloride with N-(4-aminophenyl)-1-piperazinepropanamide to produce 4-(diphenylmethyl)-N-(4-aminophenyl)-1-piperazinepropanamide. This intermediate is then treated with methyl isocyanate to form 4-(diphenylmethyl)-N-(4-(((methylamino)carbonyl)amino)phenyl)-1-piperazinepropanamide, which is the final product.
Aplicaciones Científicas De Investigación
DPP-4 inhibitor has been extensively studied for its potential applications in various fields. One of the major areas of research is its use in the treatment of type 2 diabetes mellitus. DPP-4 inhibitor works by increasing the levels of incretin hormones, which stimulate insulin secretion and lower blood glucose levels. Other potential applications of DPP-4 inhibitor include the treatment of metabolic syndrome, cardiovascular diseases, and cancer.
Propiedades
Número CAS |
107314-45-4 |
|---|---|
Nombre del producto |
4-(Diphenylmethyl)-N-(4-(((methylamino)carbonyl)amino)phenyl)-1-piperazinepropanamide |
Fórmula molecular |
C28H33N5O2 |
Peso molecular |
471.6 g/mol |
Nombre IUPAC |
3-[2-benzhydryl-4-[4-(methylcarbamoylamino)phenyl]piperazin-1-yl]propanamide |
InChI |
InChI=1S/C28H33N5O2/c1-30-28(35)31-23-12-14-24(15-13-23)33-19-18-32(17-16-26(29)34)25(20-33)27(21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-15,25,27H,16-20H2,1H3,(H2,29,34)(H2,30,31,35) |
Clave InChI |
JOCRUALROAETRI-UHFFFAOYSA-N |
SMILES |
CNC(=O)NC1=CC=C(C=C1)N2CCN(C(C2)C(C3=CC=CC=C3)C4=CC=CC=C4)CCC(=O)N |
SMILES canónico |
CNC(=O)NC1=CC=C(C=C1)N2CCN(C(C2)C(C3=CC=CC=C3)C4=CC=CC=C4)CCC(=O)N |
Sinónimos |
1-Piperazinepropanamide, 4-(diphenylmethyl)-N-(4-(((methylamino)carbon yl)amino)phenyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



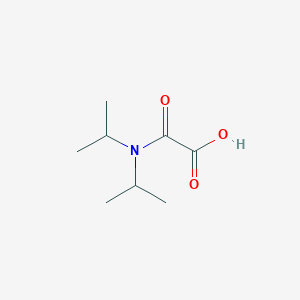
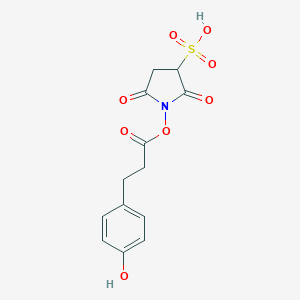
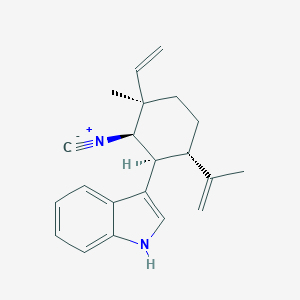
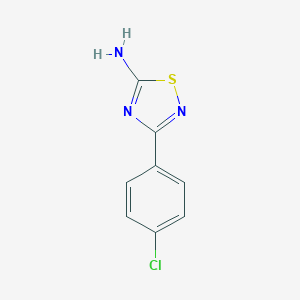
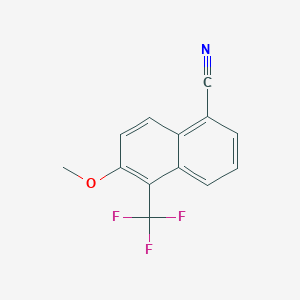
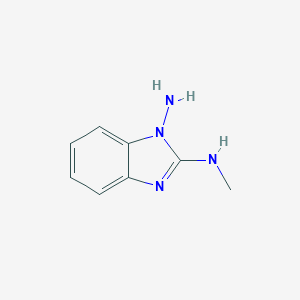
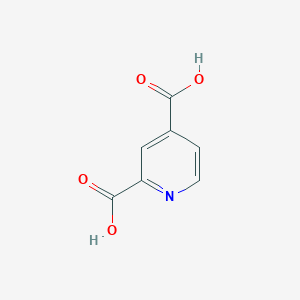
![3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B24965.png)
